molecular formula C26H22FN3O2S B2612562 (2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-81-5

(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No.: B2612562
CAS No.: 892415-81-5
M. Wt: 459.54
InChI Key: ZFOVUUCMOLUHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Formulation and Solubility Enhancement

The development of precipitation-resistant solution formulations for poorly water-soluble compounds is crucial for improving in vivo exposure and facilitating early toxicological and clinical studies. Research by Lori Burton et al. (2012) focused on a compound that, similar in complexity to the given molecule, required solubilized, precipitation-resistant formulations to achieve higher plasma concentrations in various species, improving dose proportionality and potentially enabling successful toxicological and clinical evaluations (Burton et al., 2012).

Anticancer Activity

Compounds with fluorine substitutions and complex heterocyclic structures, similar to the query compound, have been investigated for their anticancer properties. A study on novel fluoro-substituted Benzo[b]pyran compounds revealed anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005). These findings suggest that the fluoro-phenyl components and the pyrimidinyl moiety of the given compound may confer similar anticancer activities.

Molecular Structure and Interactions

Understanding the crystal structure of related compounds provides insights into their potential interactions and mechanisms of action. The crystal structure of nuarimol, another compound with a pyrimidine ring, was analyzed by Gihaeng Kang et al. (2015), highlighting the importance of hydrogen bonds and halogen interactions in forming stable molecular assemblies (Kang et al., 2015). These structural insights could be relevant for the given compound, suggesting possible interaction mechanisms in biological systems.

Photophysical Properties and Photorelease

The study of photophysical properties and photorelease mechanisms is essential for the development of drug delivery systems and imaging agents. A research on heterocyclic compounds for the photorelease of butyric acid demonstrated the potential of such molecules in drug delivery applications (Piloto et al., 2015). Given the complex structure of the query compound, it might also possess unique photophysical properties, making it suitable for similar applications.

Properties

IUPAC Name

[5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-6-3-4-7-18(15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)17-8-5-9-20(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOVUUCMOLUHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.